molecular formula C9H11NO2 B1277344 3-(1,3-Dioxolan-2-yl)aniline CAS No. 6398-87-4

3-(1,3-Dioxolan-2-yl)aniline

Cat. No. B1277344
CAS RN: 6398-87-4
M. Wt: 165.19 g/mol
InChI Key: SPLTWZBWXIJQME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives can be complex and often involves catalytic systems or specific reagents to introduce functional groups at desired positions on the aniline ring. For instance, the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines is an efficient method to synthesize 3,3-difluoro-2-oxindole derivatives, which demonstrates the potential for regioselective functionalization of anilines . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involves high-pressure hydrolysis and reduction reactions followed by an addition reaction, indicating a multi-step process that can be optimized for higher yields .

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their chemical properties and potential applications. For example, the X-ray structure analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline reveals that it crystallizes in the orthorhombic Pbcn space group and that its crystalline network cohesion is maintained by CH/pi type hydrogen bonds . This kind of detailed structural information is essential for understanding the reactivity and interaction of aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The synthesis of novel [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-L] [methylene] aniline derivatives through a condensation reaction is an example of how aniline compounds can be modified to produce compounds with different biological activities . The iridium- and ruthenium-catalyzed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols is another example of the versatility of aniline derivatives in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structures. The spectroscopic characterization, such as IR and NMR, provides information about the functional groups present and their chemical environment . Physicochemical tests, like UV-visible spectroscopy, can reveal properties like photochromism or thermochromism, as seen in the case of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, which exhibits thermochromic properties . These properties are important for the potential application of aniline derivatives in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Electrochemical Synthesis and Applications

  • Polymer Based on Dioxolan-2-yl Aniline Derivative : A novel polymer synthesized from a dioxolan-2-yl aniline derivative exhibited high conductivity and porosity, making it useful as a counter electrode in dye-sensitized solar cells. Its energy conversion efficiency surpassed that of traditional platinum-based electrodes (Shahhosseini et al., 2016).

Stereochemistry and Polymerization

  • Stereochemistry of Dioxolan-2-yl Cations : Research on 1,3-dioxolan-2-yl cations found that stereochemistry, substituents, and anions significantly affect their reactivity and polymerization. Certain isomers and salts with specific substituents and anions showed more activity (Jedliński et al., 1980).

Synthesis of Novel Compounds

  • Novel Nucleosides Synthesis : Research on 1,3-dioxolan-2-yl compounds led to the synthesis of novel nucleosides, aiming to explore potential inhibitors for HIV. However, the synthesized compounds did not exhibit significant anti-HIV-1 activity in vitro (Bran̊alt et al., 1996).
  • Synthesis of Novel Oxirane : A novel compound, 2(1,3-dioxolan-2-yl)phenoxymethyloxirane, was synthesized and polymerized. This synthesis and the resulting polymers were characterized using various techniques, demonstrating the versatility of dioxolan-2-yl derivatives in polymer science (Maślińska-Solich et al., 2004).

Enhanced Material Properties

  • Enhancing Liquid Crystal Properties : 1,3-dioxolane-terminated liquid crystals exhibited significant improvements in dielectric anisotropy and birefringence. This enhancement suggests potential applications in advanced display technologies and electronic devices (Chen et al., 2015).

Industrial and Technological Applications

  • Lithium Anode Improvement : 1,3-dioxolane was used to pretreat lithium metal electrodes, enhancing their interfacial stability and morphology. This improvement in interfacial characteristics significantly boosted the performance and cyclability of rechargeable lithium cells (Ding et al., 2006).

Safety And Hazards

Safety and hazards associated with “3-(1,3-Dioxolan-2-yl)aniline” have been documented . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

The future directions of “3-(1,3-Dioxolan-2-yl)aniline” research involve further exploration of its synthesis, chemical reactions, and applications . Chiral HPLC of the new chiral 1,3-dioxolanes confirmed them to be highly enantiopure .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLTWZBWXIJQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427243
Record name 3-(1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)aniline

CAS RN

6398-87-4
Record name 3-(1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxolan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Ikawa, S Masuda, S Akai - Chemistry–A European Journal, 2020 - Wiley Online Library
Benzynes were selectively generated in situ from phenols and trapped regioselectively with potassium hexamethyldisilazide to form primary anilines following acidic workup. The direct …
E Brambilla, M Giannangeli, V Pirovano… - Organic & …, 2021 - pubs.rsc.org
Two sets of unprecedented push–pull isoquinolines, characterized by an opposite “dipolar moment” with respect to the longitudinal axis of the molecule, have been prepared. The key …
Number of citations: 5 pubs.rsc.org
J Ramírez–Prada, SM Robledo, ID Vélez… - European journal of …, 2017 - Elsevier
A new series of N–substituted 2–pyrazolines 9a–f, 10a–f, 11a–f, 12a–f and 13a–f were obtained from the cyclocondensation reaction of [(7–chloroquinolin–4–yl)amino]chalcones 8a–f …
Number of citations: 126 www.sciencedirect.com
Y Wang, S Xue, R Li, Z Zheng, H Yi, Z Li - Bioorganic & medicinal chemistry, 2018 - Elsevier
A series of chalcone derivatives bearing benzamide or benzenesulfonamide moieties were synthesized and evaluated for their anti-tumor effect on HCT116, MCF7 and 143B cell lines …
Number of citations: 25 www.sciencedirect.com
X Lu, G Dong, Y Zheng, C Zhang, Y Qiu… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Objective/Method: A series of 4H-chromen-4-one derivatives (A1-A16) have been designed and synthesized, and they were screened for BRAF kinase inhibitory activity. Furthermore, …
Number of citations: 2 www.ingentaconnect.com
RS Ningrum, R Karima, U Umarudin… - … Activity, and Molecular … - papers.ssrn.com
Eco-enzyme contains numerous bioactives compounds and enzymes with multiple function including as antibacterial agent. The objectives of this study are to evaluate the potential …
Number of citations: 0 papers.ssrn.com
PP Bora, K Vanlaldinpuia, L Rokhum… - Synthetic …, 2011 - Taylor & Francis
Amberlyst-15 can effectively catalyze Cbz protection of aliphatic and aromatic amines within 10–15 min under solvent-free conditions. The catalyst can be used repeatedly without loss …
Number of citations: 10 www.tandfonline.com

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